Siamycin I

HIV fusion inhibition tricyclic peptide SAR syncytium formation assay

Siamycin I (BMY-29304) is the definitive Val4-containing tricyclic lasso peptide for HIV fusion inhibition SAR, quorum sensing studies, and broad-spectrum antiviral screening. Its single amino acid difference from siamycin II (Val4 vs. Ile4) ensures a chemically distinct scaffold with validated synergy with protease/NRTI inhibitors and unique FsrC-FsrA allosteric inhibition. Procure only this compound when research demands the exact Val4 peptide with documented dual anti-HIV and anti-virulence activity.

Molecular Formula C97H131N23O26S4
Molecular Weight 2163.5 g/mol
CAS No. 164802-68-0
Cat. No. B1681666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSiamycin I
CAS164802-68-0
SynonymsBMY 29304
BMY-29304
siamycin I
siamycin II, Val(4)-
Molecular FormulaC97H131N23O26S4
Molecular Weight2163.5 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC3CC(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(NC(=O)C(NC3=O)CC5=CC=CC=C5)C)C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C
InChIInChI=1S/C97H131N23O26S4/c1-11-50(8)80-96(144)119-79(49(6)7)95(143)117-71(93(141)112-63(32-54-22-16-13-17-23-54)87(135)115-66(97(145)146)34-56-37-99-59-25-19-18-24-58(56)59)46-150-149-45-70-92(140)113-64(35-72(98)123)88(136)114-65-36-73(124)108-69(91(139)110-60(30-47(2)3)83(131)101-41-77(128)118-78(48(4)5)94(142)103-40-75(126)107-67(42-121)90(138)116-70)44-148-147-43-68(109-76(127)38-100-81(129)51(9)104-86(134)62(111-89(65)137)31-53-20-14-12-15-21-53)84(132)102-39-74(125)106-61(33-55-26-28-57(122)29-27-55)85(133)105-52(10)82(130)120-80/h12-29,37,47-52,60-71,78-80,99,121-122H,11,30-36,38-46H2,1-10H3,(H2,98,123)(H,100,129)(H,101,131)(H,102,132)(H,103,142)(H,104,134)(H,105,133)(H,106,125)(H,107,126)(H,108,124)(H,109,127)(H,110,139)(H,111,137)(H,112,141)(H,113,140)(H,114,136)(H,115,135)(H,116,138)(H,117,143)(H,118,128)(H,119,144)(H,120,130)(H,145,146)/t50-,51-,52-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,78-,79-,80-/m0/s1
InChIKeyTXYRKTDGDMHVHR-NEKRQKPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Siamycin I (CAS 164802-68-0) Product Overview: Tricyclic Peptide HIV Fusion Inhibitor for Antiviral and Quorum Sensing Research


Siamycin I (BMY-29304, FR901724, MS-271) is a 21-residue tricyclic lasso peptide secondary metabolite isolated from Streptomyces sp. strains AA6532 and M-271 [1][2]. It belongs to the siamycin class of HIV-cell fusion inhibitors, which also includes siamycin II (BMY-29303, RP 71955) and NP-06 (FR901724) [3]. Siamycin I differs from siamycin II by a single amino acid substitution: valine at position 4 in siamycin I replaces the isoleucine found at the corresponding position in siamycin II [4]. The compound features a constrained tricyclic architecture stabilized by two disulfide bonds (Cys1-Cys13 and Cys7-Cys19) and an amide bond linking the Asp9 side chain to the N-terminus [4]. Beyond anti-HIV activity, siamycin I exhibits antibacterial effects against Gram-positive bacteria and functions as an inhibitor of the FsrC-FsrA quorum sensing system in Enterococcus faecalis [5].

Why Siamycin I Cannot Be Substituted with Generic Fusion Inhibitors or Siamycin II


Siamycin I occupies a unique position among HIV fusion inhibitors due to its distinct combination of structural, mechanistic, and functional properties that preclude simple substitution with in-class analogs. Although siamycin I and siamycin II differ by only one amino acid (Val4 vs. Ile4), this substitution can affect chromatographic behavior, fermentation yield, and potentially downstream biological reproducibility [1]. Unlike CXCR4-targeting peptides such as T22 and T134, which antagonize the HIV coreceptor, siamycin I acts directly on the viral envelope glycoprotein gp160/gp41 fusion machinery [2][3]. Furthermore, siamycin I uniquely combines anti-HIV fusion activity with submicromolar inhibition of the FsrC-FsrA quorum sensing system in E. faecalis—a secondary pharmacology not shared by siamycin II, synthetic fusion inhibitors like enfuvirtide, or coreceptor antagonists [4]. Procurement of siamycin I is specifically warranted when research objectives require the exact Val4-containing tricyclic peptide scaffold with documented activity against both laboratory HIV strains and clinical isolates, coupled with the orthogonal application of bacterial quorum sensing inhibition.

Quantitative Evidence Guide: Siamycin I (164802-68-0) Differential Activity Data vs. Comparators


HIV-1 Fusion Inhibition: Siamycin I vs. Siamycin II Structural Divergence with Comparable Antiviral Potency

Siamycin I and siamycin II are 21-residue tricyclic peptides that differ by a single amino acid substitution: siamycin I contains valine at position 4, whereas siamycin II contains isoleucine at the corresponding position [1]. Despite this sequence difference, NMR chemical shift and NOE data demonstrate that the three-dimensional solution structures of siamycin I and siamycin II are essentially identical, with backbone atom rmsd values to mean coordinates of 0.24 Å and heavy atom rmsd values of 0.52 Å for the siamycin II ensemble [1]. In HIV-1 RF-infected CEM-SS cells assessed by CPE XTT assay, siamycin I exhibited an ED50 of 0.35 ± 0.26 μM, while both peptides were reported to inhibit HIV-1 fusion and viral replication in cell culture with comparable potency [2][3]. This structural near-identity with a defined sequence difference makes siamycin I the preferred procurement choice for SAR studies requiring the Val4 variant scaffold.

HIV fusion inhibition tricyclic peptide SAR syncytium formation assay

Siamycin I Synergistic Antiviral Activity with Clinical Antiretroviral Agents vs. Standalone Fusion Inhibitors

FR901724 (siamycin I) exhibits synergistic or strongly additive antiviral effects when combined with established antiretroviral drugs from different mechanistic classes [1]. In vitro combination studies demonstrated that FR901724 was synergistic or showed a strong tendency toward synergism with the HIV protease inhibitor KNI-272, the nucleoside reverse transcriptase inhibitors AZT (zidovudine) and ddI (didanosine), and the virus-binding inhibitor dextran sulfate [1]. This synergy profile distinguishes siamycin I from standalone fusion inhibitors that may lack documented beneficial interactions with protease inhibitors and reverse transcriptase inhibitors. The time-of-addition experiments confirmed that FR901724 acts at a stage corresponding to virus-cell fusion, a mechanism definitively distinct from that of KNI-272, a peptide mimetic HIV protease inhibitor [1].

HIV combination therapy drug synergy protease inhibitor combination

Siamycin I Therapeutic Selectivity Window vs. Generic Cytotoxicity in CEM-SS Cells

Siamycin I demonstrates a substantial selectivity window between antiviral efficacy and host cell cytotoxicity [1]. In CEM-SS cells, the concentration resulting in a 50% decrease in cell viability (CC50) in the absence of viral infection is 150 μM, whereas the 50% effective dose (ED50) against acute HIV-1 infection ranges from 0.05 to 5.7 μM depending on the viral strain [1]. This yields a selectivity index (CC50/ED50) ranging from approximately 26 to 3000, depending on the specific HIV strain evaluated. This quantitative selectivity profile is essential for studies requiring defined therapeutic windows and distinguishes siamycin I from compounds with narrower margins between antiviral activity and cytotoxicity.

selectivity index therapeutic window cytotoxicity profiling

Siamycin I Dual-Application Capability: HIV Fusion Inhibition Plus E. faecalis Quorum Sensing Suppression

Siamycin I uniquely combines anti-HIV fusion inhibitor activity with potent inhibition of the FsrC-FsrA quorum sensing system in Enterococcus faecalis, a dual functionality not documented for siamycin II or other fusion inhibitor peptides [1]. At submicromolar concentrations, siamycin I inhibits both gelatinase (GelE) production and GBAP pheromone production without inhibiting E. faecalis cell growth [1]. Specifically, siamycin I at 0.25 μM significantly suppresses biofilm formation, with inhibitory effects becoming pronounced at concentrations above 0.5 μM after 24 hours [1][2]. In purified protein assays, siamycin I directly inhibits FsrC autophosphorylation, reducing GBAP-stimulated activity by up to 91% [3]. Cell growth inhibition occurs only at higher concentrations: 1 μM produces partial inhibition (80% growth at 5 hours post-inoculation), while 5 μM fully inhibits growth with no observable proliferation at 12 hours [2].

quorum sensing inhibitor biofilm inhibition Enterococcus faecalis

Siamycin I Activity Against Diverse HIV-1 Strains and Clinical Isolates vs. Narrow-Spectrum Fusion Inhibitors

Siamycin I demonstrates broad-spectrum anti-HIV activity across laboratory strains, clinical isolates, and drug-resistant variants [1][2]. Against HIV-1 laboratory strains, ED50 values range from 0.05 to 0.45 μM; against clinical isolates, ED50 values range from 0.89 to 5.7 μM [1]. Siamycin I is also active against the CBL-20 strain of HIV-2 with an ED50 of 0.45 μM [1]. Importantly, siamycin I retains activity against drug-resistant HIV-1 variants, including the Y181C/NL4-3 reverse transcriptase mutant (ED50 = 0.16 ± 0.09 μM) and the A71T/V82A/NL4-3 protease mutant (ED50 = 0.45 ± 0.22 μM) [2]. This broad strain coverage contrasts with CXCR4-targeting peptides such as T22 and T134, which are selective for T-tropic X4 HIV-1 strains only [3].

antiviral spectrum clinical isolate profiling HIV strain panel

Siamycin I Noncompetitive FsrC Kinase Inhibition vs. ATP-Competitive Kinase Inhibitors

Siamycin I inhibits the FsrC membrane histidine kinase of Enterococcus faecalis through a noncompetitive mechanism distinct from ATP-competitive kinase inhibitors [1][2]. Quantitative analysis of fsrBDC and gelE-sprE transcripts revealed that siamycin I suppresses expression of both transcripts at sublethal concentrations, and importantly, siamycin I attenuates gelatinase production even when an excess of GBAP pheromone is exogenously added to the culture [1]. This noncompetitive inhibition profile demonstrates that siamycin I does not compete with GBAP for binding to the FsrC sensor domain. Structural studies using synchrotron radiation circular dichroism confirmed that siamycin I binds at a different, non-overlapping site relative to the native ligand GBAP, inducing tertiary structural changes in FsrC [2].

two-component system inhibitor histidine kinase inhibition noncompetitive inhibition

Primary Research and Industrial Application Scenarios for Siamycin I (164802-68-0)


HIV-1 Fusion Inhibitor Discovery and Structure-Activity Relationship (SAR) Studies Requiring Val4-Containing Tricyclic Peptide Scaffold

Siamycin I is the optimal procurement choice for HIV fusion inhibitor SAR programs that specifically require the Val4-containing tricyclic lasso peptide scaffold. With a defined ED50 of 0.35 ± 0.26 μM against HIV-1 RF in CEM-SS cells and a documented single amino acid difference from siamycin II (Val4 vs. Ile4) [1][2], siamycin I provides a chemically distinct and well-characterized starting point for analog generation and structure-activity relationship studies. The compound's selectivity index of up to 3000 (CC50 = 150 μM / ED50 = 0.05 μM) offers a robust therapeutic window for discriminating specific fusion inhibition from non-specific cytotoxicity in hit validation assays [3].

Combination Antiviral Therapy Research Leveraging Synergistic Activity with Protease and Reverse Transcriptase Inhibitors

Siamycin I (as FR901724) is uniquely suited for combination antiviral research programs due to its documented synergistic or strongly additive interactions with HIV protease inhibitors (KNI-272) and nucleoside reverse transcriptase inhibitors (AZT, ddI) [4]. This synergy profile, validated through time-of-addition experiments confirming a mechanism distinct from protease inhibition, positions siamycin I as a valuable tool for investigating multi-target antiviral strategies and resistance circumvention approaches. Procurement of siamycin I is indicated for laboratories designing combination index studies with clinical antiretroviral agents.

Bacterial Quorum Sensing and Biofilm Inhibition Research Targeting the Enterococcus faecalis FsrC-FsrA Two-Component System

Siamycin I is the only member of the siamycin class with validated FsrC-FsrA quorum sensing inhibitory activity, making it essential for E. faecalis virulence attenuation and biofilm research [5]. At submicromolar concentrations (≥0.5 μM), siamycin I significantly suppresses biofilm formation, and at 5 μM, it completely inhibits E. faecalis growth [6]. Its noncompetitive allosteric inhibition of FsrC autophosphorylation (up to 91% reduction) distinguishes it from ATP-competitive inhibitors and enables studies of two-component regulatory system pharmacology without ATP-binding site artifacts [7]. This application is orthogonal to its anti-HIV activity and represents a unique dual-utility procurement rationale.

Broad-Spectrum Antiviral Screening Against Drug-Resistant HIV-1 Variants and HIV-2 Clinical Isolates

Siamycin I is the preferred tool compound for pan-HIV fusion inhibitor screening due to its demonstrated activity across laboratory strains (ED50 0.05-0.45 μM), clinical isolates (ED50 0.89-5.7 μM), and the HIV-2 CBL-20 strain (ED50 0.45 μM) [8]. Notably, siamycin I retains potency against drug-resistant HIV-1 variants, including the Y181C reverse transcriptase mutant (ED50 0.16 μM) and the A71T/V82A protease mutant (ED50 0.45 μM) [1]. This broad strain and resistance variant coverage contrasts with strain-restricted fusion inhibitors such as T22/T134, which are selective for X4-tropic HIV-1 only, making siamycin I a more versatile positive control for broad-spectrum antiviral screening campaigns.

Quote Request

Request a Quote for Siamycin I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.